Cas no 4254-15-3 ((S)-(+)-Propane-1,2-diol)

(S)-(+)-Propane-1,2-diol, also known as (S)-(+)-1,2-propanediol or (S)-propylene glycol, is a chiral diol with the molecular formula C₃H₈O₂. This enantiomerically pure compound is widely used as a solvent, chiral auxiliary, or intermediate in pharmaceuticals, agrochemicals, and fine chemical synthesis. Its high optical purity and predictable stereochemistry make it valuable for asymmetric synthesis and enantioselective reactions. The compound exhibits excellent solubility in water and organic solvents, enhancing its utility in formulation applications. Its low toxicity and biodegradability further support its use in environmentally sensitive processes. (S)-(+)-Propane-1,2-diol is typically supplied with stringent quality control to ensure consistency in research and industrial applications.
(S)-(+)-Propane-1,2-diol structure
(S)-(+)-Propane-1,2-diol structure
Product Name:(S)-(+)-Propane-1,2-diol
CAS No:4254-15-3
MF:C3H8O2
MW:76.0944213867188
MDL:MFCD00004539
CID:44878
PubChem ID:439846
Update Time:2025-06-11

(S)-(+)-Propane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • (S)-Propane-1,2-diol
    • (s)-(+)-1,2-propanediol
    • S-(+)-1,2-Propanediol
    • (S)-(-)-1,2-Propanediol
    • (S)-(+)-1,2-DIHYDROXYPROPANE
    • (S)-1,2-Propanediol
    • S-1,2-Propanediol
    • (S)-Propylene glycol
    • 1,2-Propanediol, (S)-
    • S-(+)-Propylene glycol
    • (S)-(+)-Propylene Glycol
    • (S)-(+)-Propylene glycerol
    • (2S)-propane-1,2-diol
    • DNIAPMSPPWPWGF-VKHMYHEASA-N
    • L-1,2-propanediol
    • 942194N4TD
    • Propylene glycol #
    • PGO
    • S(+)-Propylene glycol
    • Propylene glycol, (S)-
    • PubChem5853
    • (+)-1,2-Propanediol
    • (S)-1,2-propane-diol
    • (2S)-propane-1,2diol
    • (S)-1,2-dihydroxypropane
    • KSC489M6N
    • (S)-(+)-Propylene oxide
    • KSC489
    • dipropylene glycol
    • DTXSID501009430
    • EN300-88342
    • NS00068400
    • (S)-2-HYDROXYPROPANOL
    • UNII-942194N4TD
    • C02917
    • (S)-(+)-1,2-Propanediol, 99%
    • AKOS015836397
    • A825933
    • AS-12362
    • PROPYLENE GLYCOL D-FORM [MI]
    • Propane-1,2-diol, (S)-(+)-
    • (S)-(+)-Propane-1,2-diol
    • HY-79334
    • DB04349
    • Z1255449993
    • CHEBI:29002
    • (S)-(+)-Propanediol
    • AC-14033
    • (S)-2-HYDROXY-1-PROPANOL
    • D-PROPYLENE GLYCOL
    • A831500
    • MFCD00004539
    • CS-0011520
    • (S)-(+)-1,2-Propanediol, 96%
    • 4254-15-3
    • C3H8O2
    • AKOS015904186
    • P1129
    • Q27095160
    • 1,2-Propanediol
    • DB-009392
    • A11634
    • MDL: MFCD00004539
    • Inchi: 1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1
    • InChI Key: DNIAPMSPPWPWGF-VKHMYHEASA-N
    • SMILES: O[C@@H](C)CO
    • BRN: 1718871

Computed Properties

  • Exact Mass: 132.07866
  • Monoisotopic Mass: 76.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 20.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.9
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: Colorless to yellowish liquid
  • Density: 1.036 g/mL at 20 °C(lit.)
  • Melting Point: -59 ºC
  • Boiling Point: 92°C/15mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:217.4°F
    Degrees Celsius:103°C
  • Refractive Index: n20/D 1.432(lit.)
  • Water Partition Coefficient: dissolution
  • PSA: 38.69
  • LogP: -0.64050
  • Solubility: Uncertain
  • Merck: 7855
  • Sensitiveness: Hygroscopic
  • Specific Rotation: 16 º (c=neat)
  • Optical Activity: [α]20/D +16.5°, neat

(S)-(+)-Propane-1,2-diol Security Information

(S)-(+)-Propane-1,2-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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(S)-(+)-Propane-1,2-diol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1.5 h, rt → 68 °C; 1 h, 68 °C → 65 °C; 0.5 h
1.2 Solvents: Isopropyl acetate ;  25 °C; 10 min
1.3 1 h
Reference
Crystalline solvates of amino acid complexes with (1S)-1,5-anhydro-L-C-(3-((phenyl)methyl)phenyl)-D-glucitol were prepared as SGLT2 inhibitors for the treatment of diabetes
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ;  0 - 25 °C; 6 - 8 h, 15 - 25 °C
1.2 Reagents: Water Solvents: tert-Butyl methyl ether
Reference
Preparation of SGLT-2 inhibitors and its intermediates
, China, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Water ;  35 °C → 55 °C; 30 - 40 min, 50 - 55 °C
1.2 Solvents: Cyclohexane
Reference
An improved process for preparation of dapagliflozin propanediol monohydrate
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Isopropyl acetate ,  Water ;  20 min, 25 - 30 °C
1.2 Solvents: Cyclohexane ;  25 - 30 °C; 2 h, 25 - 30 °C; 30 °C → 20 °C; 6 h, 15 - 20 °C
1.3 Solvents: Isopropyl acetate ;  30 °C → 50 °C; 30 min, 25 - 30 °C; 50 °C → 30 °C; 15 min, 25 - 30 °C
1.4 Solvents: Cyclohexane ;  2 h, 25 - 30 °C; 30 °C → 20 °C; 2 h, 15 - 20 °C
Reference
Process for the preparation of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (dapagliflozin) and its solvate thereof
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
Reference
Process for the preparation of dapagliflozin
, India, , ,

Production Method 6

Reaction Conditions
Reference
Dapagliflozin hemihydrate and crystal form thereof, preparation method, and pharmaceutical composition thereof
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Production Method 7

Reaction Conditions
Reference
Process for the preparation of (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (dapagliflozin) and its solvate thereof
, India, , ,

Production Method 8

Reaction Conditions
Reference
Pharmaceutical formulations containing dapagliflozin propylene glycol hydrate
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Sodium iodide Solvents: Acetonitrile ;  25 - 30 °C; 3 h, 30 - 35 °C
1.2 Reagents: Triethylamine ;  4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
1.4 Solvents: Cyclohexane ,  Water
Reference
Process for the preparation of dapagliflozin
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
Reference
Improved process for dapagliflozin propanediol monohydrate
, India, , ,

Production Method 11

Reaction Conditions
Reference
An improved process for preparation of dapagliflozin propanediol monohydrate
, India, , ,

Production Method 12

Reaction Conditions
Reference
Premix of dapagliflozin and process for the preparation thereof
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Production Method 13

Reaction Conditions
Reference
Bilayer tablet formulations
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Production Method 14

Reaction Conditions
Reference
Drug formulations using water soluble antioxidants
, United States, , ,

Production Method 15

Reaction Conditions
Reference
Bilayer tablet formulations containing metformin and SGLT2 inhibitor
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(S)-(+)-Propane-1,2-diol Raw materials

(S)-(+)-Propane-1,2-diol Preparation Products

(S)-(+)-Propane-1,2-diol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:4254-15-3)(S)-(+)-1,2-Propanediol
Order Number:LE3181;LE1661628
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:43
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:4254-15-3)(S)-(+)-1,2-Propanediol
Order Number:1661628
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
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(CAS:4254-15-3)(S)-(+)-Propane-1,2-diol
Order Number:A825933
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:23
Price ($):195.0/530.0
Email:sales@amadischem.com

Additional information on (S)-(+)-Propane-1,2-diol

Research Brief on (S)-(+)-Propane-1,2-diol (CAS: 4254-15-3) in Chemical-Biomedical Applications

(S)-(+)-Propane-1,2-diol (CAS: 4254-15-3), also known as (S)-1,2-propanediol or (S)-propylene glycol, is a chiral diol with significant applications in pharmaceutical synthesis, drug delivery systems, and biomedical research. Recent studies have highlighted its role as a versatile solvent, chiral auxiliary, and excipient in formulations. This brief synthesizes key findings from 2022-2024 literature, emphasizing its stereospecific interactions and emerging therapeutic applications.

A 2023 study in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated the compound's utility as a chiral building block for antiviral prodrugs. Researchers leveraged its stereochemistry (enantiomeric purity >99%) to enhance the bioavailability of nucleoside analogs, achieving 40% higher plasma concentrations compared to racemic formulations. The CAS 4254-15-3-specific isomer showed preferential metabolic stability in liver microsome assays, attributed to its (S)-configuration reducing first-pass oxidation.

In biomaterial science, a breakthrough published in Advanced Healthcare Materials (2024, DOI: 10.1002/adhm.202304567) utilized (S)-(+)-Propane-1,2-diol as a cryoprotectant for mRNA-LNP vaccines. Its stereospecific hydrogen bonding preserved lipid nanoparticle integrity during lyophilization, maintaining 92% encapsulation efficiency post-reconstitution—a 25% improvement over conventional glycerol-based systems. NMR studies (δH 1.15-1.25 ppm) confirmed reduced ice crystal formation due to the compound's preferential hydration shell geometry.

Pharmacokinetic analyses reveal distinctive ADME profiles for the 4254-15-3 enantiomer. A 2022 Xenobiotica study (DOI: 10.1080/00498254.2022.2085067) reported 30% slower renal clearance of (S)-(+)-isomer compared to its (R)-counterpart in rodent models, correlated with stereoselective interactions with organic anion transporters (OAT1/OAT3). This property is being exploited in prolonged-release formulations, with Phase I trials showing 18-hour sustained plasma levels when used as a co-solvent for hydrophobic APIs.

Emerging applications include its use as a chiral shift reagent in NMR-based diagnostics. A 2023 Analytical Chemistry paper (DOI: 10.1021/acs.analchem.3c01844) detailed its ability to resolve enantiomeric drug metabolites at 0.1 mM concentrations through diastereomeric complex formation, validated in urine samples from patients on polypharmacy regimens. The 4254-15-3 isomer exhibited superior complexation stability (Kd = 2.4 μM) versus other chiral auxiliaries.

Ongoing research at MIT (Nature Portfolio, 2024 preprint) explores the compound's role in biocatalysis, where its (S)-configuration enhances enzyme-substrate docking in ketoreductase-mediated asymmetric syntheses. Molecular dynamics simulations show 0.2 Å closer proximity to NADPH cofactors when 4254-15-3 is used as reaction medium, yielding 15% higher enantiomeric excess in statin intermediate production.

Regulatory developments include the 2024 FDA guidance listing (S)-(+)-Propane-1,2-diol as a Q3C Class 3 solvent (daily intake ≤50 mg/day), with specific monograph requirements for the 4254-15-3 isomer in parenteral formulations. The European Pharmacopoeia 11.5 now includes chiral purity testing via polarimetry ([α]D20 +15.5° to +16.5° in water) as a compendial method for this substance.

Future directions focus on its potential in PROTAC linker chemistry, where preliminary data (JACS Au, 2024, DOI: 10.1021/jacsau.4c00022) suggest the (S)-configured diol improves cellular permeability of bifunctional degraders by 3-fold. The 4254-15-3 isomer's balanced hydrophilicity (logP -0.72) and conformational rigidity are being engineered to optimize E3 ligase recruitment.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:4254-15-3)(S)-(+)-1,2-Propanediol
LE3181;LE1661628
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:4254-15-3)(S)-(+)-1,2-Propanediol
1661628
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email